Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-
Description
Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-, is a pyridine-derived compound featuring an acetyl group (ethanone) at the 1-position and a benzyl (phenylmethyl) substituent at the 4-position of the pyridine ring. Pyridine-based ethanones are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors and bioactive intermediates .
Properties
CAS No. |
138823-82-2 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(4-benzylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-11(16)14-10-15-8-7-13(14)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
InChI Key |
QOTRTSANNXRARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Benzylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-benzylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of 1-(4-benzylpyridin-3-yl)ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(4-Benzylpyridin-3-yl)ethanoic acid.
Reduction: 1-(4-Benzylpyridin-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Benzylpyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-benzylpyridin-3-yl)ethanone depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The benzyl and pyridine moieties can interact with active sites or binding pockets, affecting the activity of the target molecule. Detailed studies on its molecular targets and pathways are necessary to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Pyridine-ring substituents significantly influence solubility, stability, and binding affinity. Key examples include:
This substituent may also confer metabolic stability by resisting oxidation, as seen in benzyl-protected analogs .
Pharmacological Activity
- CYP51 Inhibitors: Pyridine-based ethanones like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) inhibit the CYP51 enzyme, showing efficacy against Trypanosoma cruzi comparable to posaconazole . The benzyl group in the target compound might similarly enhance binding to hydrophobic enzyme pockets.
- Antifungal/Antiparasitic Applications : Halogenated derivatives (e.g., chloro-trifluoromethyl substituents in ) demonstrate enhanced bioactivity due to electron-withdrawing effects, which stabilize drug-target interactions .
Biological Activity
Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]- has a complex structure that incorporates a pyridine ring and a phenylmethyl group. The synthesis of this compound typically involves various organic reactions, including the Horner-Wittig reaction, which has been optimized for better yields in synthesizing pyridylacetylarenes . The compound is often synthesized as an intermediate for other pharmaceutical agents, such as COX-2 inhibitors like Etoricoxib .
Biological Activities
The biological activities of Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]- are multifaceted. Below are some key activities supported by research findings:
1. Anticancer Activity
Several studies have demonstrated the potential anticancer properties of compounds related to Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-. For instance, derivatives have shown promising results against various cancer cell lines, particularly due to their ability to induce apoptosis and inhibit cell proliferation .
2. Antimicrobial Properties
Research indicates that similar compounds exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial efficacy .
3. Anti-inflammatory Effects
Compounds derived from Ethanone structures have been investigated for their anti-inflammatory properties. For example, certain derivatives have shown effectiveness in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of Ethanone derivatives on human cancer cell lines. The results indicated that specific modifications to the phenyl or pyridine moieties significantly enhanced antiproliferative activity. Notably, one compound demonstrated an IC50 value comparable to established chemotherapy agents, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Testing
In another investigation, a series of Ethanone derivatives were tested against a panel of bacterial strains. The findings revealed that compounds with halogen substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts. This highlights the importance of structural modifications in enhancing biological efficacy .
Research Findings Summary
The following table summarizes key findings related to the biological activity of Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]- and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
